N-(5-methyl-3-isoxazolyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-8-7-10(11-15-8)12-16(13,14)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNUDFDMVUDDJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017800 | |
| Record name | Desaminosulfamethoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13053-79-7 | |
| Record name | Desaminosulfamethoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
-
Sulfonylation Step :
-
Deprotection Step :
Table 1: Classical Synthesis Parameters
| Parameter | Sulfonylation Step | Deprotection Step |
|---|---|---|
| Reactant Ratio | 1:1.2 (amine:sulfonyl chloride) | — |
| Solvent | DCM/pyridine | Ethanol/water |
| Temperature | 0–25°C | 50–70°C |
| Time | 1.5–2 h | 4–6 h |
| Yield | 60–75% | 80–85% |
Industrial-Scale Production and Process Optimization
Industrial synthesis prioritizes cost efficiency, scalability, and minimal waste. Key advancements include:
Precursor Synthesis: 3-Amino-5-Methylisoxazole Manufacturing
The patent-pending method for synthesizing 3-amino-5-methylisoxazole (3-AMI) enhances yield and purity:
Continuous Flow Sulfonylation
Modern reactors employ continuous flow systems to improve reaction control:
-
Residence Time : 30–60 minutes.
-
Throughput : 10–20 kg/h.
Table 2: Industrial vs. Laboratory-Scale Yields
| Metric | Laboratory Scale | Industrial Scale |
|---|---|---|
| 3-AMI Purity | 85–90% | 95–98% |
| SMX Batch Yield | 60–75% | 85–90% |
| Annual Production | — | 500–1,000 metric tons |
Alternative Synthetic Routes and Derivatives
Schiff Base Intermediate Formation
Recent studies explore SMX derivatives via Schiff base reactions:
Metal Complex Synthesis
Coordination with transition metals enhances bioactivity:
-
Metals : Co(II), Cu(II), Zn(II).
-
Ligand Ratio : 1:1 (SMX:metal salt).
Table 3: Alternative Reaction Outcomes
| Method | Reactants | Yield | Application |
|---|---|---|---|
| Schiff Base Formation | SMX + aryl aldehyde | 60% | Antimicrobial studies |
| Metal Complexation | SMX + CoCl₂ | 70–75% | Oncology research |
Purification and Quality Control
Recrystallization Techniques
Chromatographic Methods
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-3-isoxazolyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of this compound. These products have their own unique applications in various fields .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Molecular Structure:
- Molecular Formula: C10H10N2O3S
- Molecular Weight: 238.27 g/mol
The compound primarily functions as a sulfonamide antibiotic , inhibiting the enzyme dihydropteroate synthase , which is crucial in the folic acid synthesis pathway in prokaryotes. This inhibition leads to a deficiency of nucleotides and amino acids essential for bacterial growth .
Chemistry
N-(5-methyl-3-isoxazolyl)benzenesulfonamide serves as a versatile building block in organic synthesis. It is utilized in:
- Synthesis of Complex Molecules: The compound can be modified to create various derivatives that exhibit enhanced biological activities.
- Reagent in Organic Reactions: Its sulfonamide group allows for diverse reactions, making it valuable in synthetic chemistry.
Biology
Research indicates potential biological activities of this compound, particularly:
- Antimicrobial Properties: Studies have shown its effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria .
- Anticancer Activity: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications in oncology .
Medicine
The compound is under investigation for its therapeutic potential, including:
- Antibacterial Applications: Its mechanism of action makes it a candidate for treating bacterial infections, especially those resistant to conventional antibiotics .
- Immunogenic Studies: Insights from related compounds suggest that this compound may elicit immune responses, which is critical for evaluating its safety profile.
Industry
In industrial applications, this compound is explored for:
- Development of New Materials: Its unique chemical properties allow it to be used as an intermediate in pharmaceutical production and other materials science applications.
| Activity Type | Tested Organisms | MIC (µg/ml) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 6.25 | Mondelli et al., 2013 |
| Antifungal | Candida albicans | 12.5 | Bouchoucha et al., 2013 |
| Cytotoxic | Hepatocellular carcinoma | 25 | Al-Khodir et al., 2015 |
Table 2: Synthesis of Metal Complexes
| Metal Ion | Complex Structure | Biological Activity |
|---|---|---|
| Co(II) | [Co(SMX)2.3H2O] | Antibacterial |
| Fe(II) | [Fe(SMX)2Cl2].2H2O | Antifungal & Anticancer |
| Ni(II) | [Ni(SMX)(Imi)2] | Catalytic Activity |
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial activity of this compound against various pathogens. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antibiotic .
- Metal Complex Formation : Research on metal complexes derived from this sulfonamide revealed enhanced antibacterial properties compared to the parent compound alone. The interaction with transition metals such as Co(II) and Fe(II) improved the efficacy against resistant bacterial strains .
Mechanism of Action
The mechanism of action of N-(5-methyl-3-isoxazolyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and interfere with the replication of microorganisms. These effects are mediated through its binding to active sites on proteins and other biomolecules .
Comparison with Similar Compounds
Structural Analogs and Modifications
SMX derivatives are synthesized to enhance efficacy, reduce resistance, or explore novel applications. Key structural variations include:
- Substituents on the benzene ring : Chloro, methoxy, or nitroso groups.
- Isoxazole modifications : Alkylation or hybridization with heterocycles (e.g., thiazoles, triazoles).
- Hybrid molecules : Conjugation with azo groups, Schiff bases, or glucosides.
Table 1: Structural and Functional Comparison of SMX Analogs
Pharmacokinetic and Toxicity Profiles
- SMX : Rapid absorption, hepatic metabolism to N4-acetylated and N4-glucoside metabolites . Chronic exposure linked to hepatotoxicity and ecological risks .
- SMX N4-Glucoside : Reduced antimicrobial potency due to glucuronidation, a detoxification pathway .
- Chloro-SMX Derivatives : Improved cytotoxicity but higher lipophilicity may increase bioaccumulation risks .
Biological Activity
N-(5-methyl-3-isoxazolyl)benzenesulfonamide, also known as 4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, including synthesis, characterization, and research findings supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound features a sulfonamide functional group attached to a 5-methyl-3-isoxazole moiety. The synthesis typically involves the reaction of appropriate isoxazole derivatives with sulfanilamide or its derivatives. Recent studies have explored the synthesis of metal complexes of this compound, enhancing its biological efficacy through coordination with transition metals such as Co(II), Cu(II), and Zn(II) .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties, particularly against various bacterial strains. The mechanism of action is primarily attributed to its ability to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 6.25 µg/mL | |
| Escherichia coli | 25 µg/mL | |
| Pseudomonas aeruginosa | 100 µg/mL | |
| Klebsiella pneumoniae | 25 µg/mL |
In vitro studies have shown that the compound also has antifungal activity against certain Candida species and Aspergillus strains, demonstrating a broad spectrum of action .
Anticancer Potential
Recent investigations into the anticancer properties of this compound have indicated promising results. The compound has been evaluated for cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF7) and colon adenocarcinoma (HT29).
Case Study: Cytotoxicity Evaluation
A study assessed the cytotoxic effects of this compound on HT29 cells using the MTT assay. The results indicated a half-maximal inhibitory concentration (CC50) substantially lower than that of standard chemotherapeutic agents such as cisplatin:
- HT29 Cell Line : CC50 = 58.4 µM
- Cisplatin : CC50 = 47.2 µM
- 5-Fluorouracil : CC50 = 381.2 µM
These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics due to its selective toxicity towards cancer cells compared to normal cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Dihydropteroate Synthase : This enzyme is crucial for folate synthesis in bacteria.
- Interference with Cancer Cell Metabolism : The compound may disrupt metabolic pathways essential for cancer cell proliferation.
- Metal Complex Formation : Transition metal complexes derived from this sulfonamide exhibit enhanced biological activities, including antibacterial and anticancer effects .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(5-methyl-3-isoxazolyl)benzenesulfonamide, and how can researchers optimize yield and purity?
- Methodological Answer : The compound is synthesized via sulfonylation of 4-aminobenzenesulfonyl chloride with 5-methyl-3-aminoisoxazole. Key steps include controlled pH adjustment (7–8) to minimize side reactions and purification via recrystallization using ethanol/water mixtures. Yield optimization requires strict temperature control (0–5°C during coupling) and stoichiometric excess of the sulfonyl chloride (1.2:1 molar ratio). Purity is confirmed by HPLC (C18 column, methanol:water 60:40 mobile phase) and melting point analysis (167–172°C) .
Q. How can researchers validate the structural integrity of sulfamethoxazole derivatives using spectroscopic techniques?
- Methodological Answer :
- NMR : -NMR confirms the aromatic proton environment (δ 6.5–7.5 ppm for benzene ring) and isoxazole methyl group (δ 2.3 ppm, singlet). -NMR identifies the sulfonamide sulfur linkage (C-S resonance at ~125 ppm) .
- IR : Key peaks include N-H stretching (3320 cm), S=O asymmetric/symmetric vibrations (1360 cm/1160 cm), and isoxazole C=N (1600 cm) .
- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 253.28 (CHNOS) with fragmentation patterns confirming the sulfonamide backbone .
Q. What are the critical physicochemical properties influencing sulfamethoxazole’s solubility and bioavailability?
- Methodological Answer :
- LogP : Experimental LogP = 0.89 (predicts moderate lipophilicity). Adjust via co-crystallization or salt formation (e.g., sodium salt increases aqueous solubility).
- pKa : The sulfonamide group has pKa ~5.7, enabling pH-dependent solubility (higher solubility in alkaline conditions).
- Thermal Stability : Decomposition occurs above 200°C; DSC/TGA analysis is recommended for formulation studies .
Advanced Research Questions
Q. How does sulfamethoxazole inhibit bacterial dihydropteroate synthase (DHPS), and what experimental strategies can elucidate resistance mechanisms?
- Methodological Answer :
- Enzyme Assays : Use recombinant DHPS in a spectrophotometric assay monitoring substrate (p-aminobenzoic acid) depletion at 340 nm. Competitive inhibition constants (K) are determined via Lineweaver-Burk plots .
- Resistance Studies : Isolate resistant E. coli strains under sub-inhibitory SMX concentrations. Sequence folP gene mutations (e.g., Phe98Leu) and validate via site-directed mutagenesis and MIC testing .
Q. What computational approaches are effective in designing sulfamethoxazole derivatives with enhanced carbonic anhydrase (CA) inhibition?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions between sulfonamide derivatives and CA isoforms (e.g., CA II: PDB ID 3KS3). Focus on zinc-coordinating sulfonamide oxygen and hydrophobic interactions with Val121/Leu198 .
- DFT Studies : Calculate electrostatic potential surfaces to optimize electron-withdrawing substituents (e.g., -CF) at the benzene ring, enhancing binding affinity .
Q. How can researchers address contradictions in sulfamethoxazole’s reported cytotoxicity and genotoxicity across in vitro models?
- Methodological Answer :
- Assay Standardization : Compare Ames test (TA98 strain) and Comet assay results under consistent metabolic activation conditions (S9 liver homogenate). Control for pH and serum protein interference in cell cultures .
- Mechanistic Studies : Use siRNA knockdown of CYP2C9 (major SMX-metabolizing enzyme) in HepG2 cells to isolate reactive metabolite (nitroso-SMX) contributions to DNA damage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
